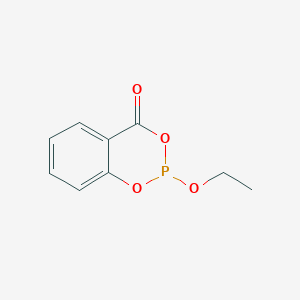
2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a chemical compound known for its unique structure and reactivity It belongs to the class of benzodioxaphosphorins, which are characterized by a phosphorus atom integrated into a heterocyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of salicylic acid derivatives with phosphorus trichloride and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Salicylic acid derivative, phosphorus trichloride, ethanol.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted benzodioxaphosphorins, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The phosphorus atom in the compound plays a crucial role in its reactivity and binding affinity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: This compound is similar in structure but contains a chlorine atom instead of an ethoxy group.
2-Methoxy-4H-1,3,2-benzodioxaphosphorin-4-one: Similar structure with a methoxy group.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin-4-one: Contains a phenoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6083-15-4 |
|---|---|
Molecular Formula |
C9H9O4P |
Molecular Weight |
212.14 g/mol |
IUPAC Name |
2-ethoxy-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C9H9O4P/c1-2-11-14-12-8-6-4-3-5-7(8)9(10)13-14/h3-6H,2H2,1H3 |
InChI Key |
PBBZJBIIOKATLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1OC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


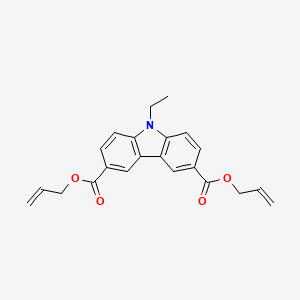
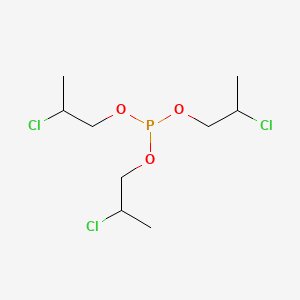
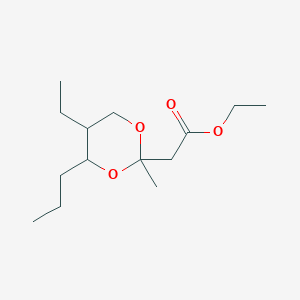
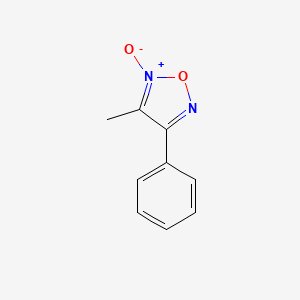
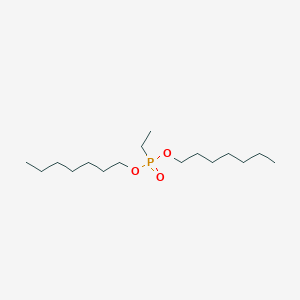
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)


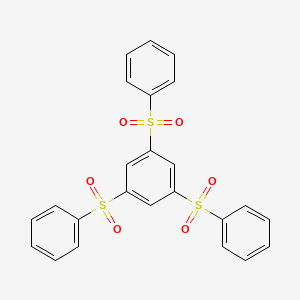



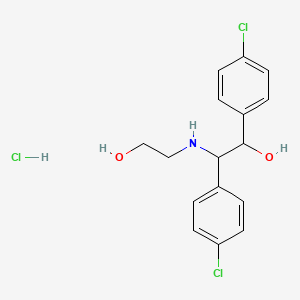
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
